2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Description
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Synthesis and Characterization
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it can lead to the formation of new pyridines through a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. This synthesis pathway further allows for the creation of Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates, which have been evaluated for their antibacterial and antitumor activities (Elewa et al., 2021). Additionally, this compound serves as a key intermediate for synthesizing polyfunctionally substituted heterocycles, such as pyrazoles and thiophenes, which exhibit notable antioxidant activity (El‐Mekabaty, 2015).
Antimicrobial and Antioxidant Activities
Compounds synthesized from this compound have demonstrated significant antimicrobial and antioxidant properties. The new compounds synthesized from it, including Schiff’s bases and pyrazole derivatives, show potential in combating bacterial strains and tumor cells (Elewa et al., 2021). Moreover, certain derivatives, especially those incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, exhibit antioxidant activities comparable to ascorbic acid, highlighting their potential in oxidative stress mitigation (El‐Mekabaty, 2015).
Photophysical and Electrochemical Studies
Studies involving platinum(II) complexes with this compound derivatives have revealed insights into their photophysical and electrochemical behaviors. These complexes exhibit intense emission in room-temperature solutions, originating predominantly from ligand-centered excited states, which is a significant finding in the context of photophysical applications (Zhao et al., 2015).
properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-7-14-8-9-15(12(17)11(14)16)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAYYJJMEAZDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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